- Transesterification catalyzed by iron(III) β-diketonate speciesTetrahedron, 2011, 67(9), 1640-1648,
Cas no 97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester)

97415-09-3 structure
Produktname:D-(-)-Mandelic Acid Benzyl Ester
D-(-)-Mandelic Acid Benzyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-Benzyl 2-hydroxy-2-phenylacetate
- Benzyl D-(-)-Mandelate
- (R)-benzyl Mandelate
- Benzyl (R)-(?)-mandelate
- C15H14O3
- D-(-)-Mandelic Acid Benzyl Ester
- Benzyl D-mandelate
- Benzyl (R)-(-)-mandelate
- benzyl (2R)-2-hydroxy-2-phenylacetate
- D-Mandelic Acid Benzyl Ester
- (-)-Mandelic acid benzyl ester
- JFKWZVQEMSKSBU-CQSZACIVSA-N
- HMS3650E03
- (R)-Hydroxyphenylacetic acid benzyl ester
- AB0031301
- M1354
- X4324
- ST24026442
- HYDROXY-PHENYL-ACETIC ACID BENZYL ESTER
- Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, (R)- (ZCI)
- (R)-Benzyl2-hydroxy-2-phenylacetate
- D
- Benzyl (2R)-hydroxy(phenyl)acetate
- Benzyl (R)-(-)-mandelate, 99%
- DTXSID50357490
- Benzeneacetic acid,a-hydroxy-,phenylmethyl ester,(ar)-
- SR-01000946772-1
- SR-01000946772
- MFCD00674031
- SCHEMBL2231648
- F16500
- 97415-09-3
- AKOS005256826
-
- MDL: MFCD00674031
- Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
- InChI-Schlüssel: JFKWZVQEMSKSBU-CQSZACIVSA-N
- Lächelt: [C@H](C1C=CC=CC=1)(O)C(=O)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 242.094
- Monoisotopenmasse: 242.094
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 253
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 46.5
- Tautomerzahl: nichts
- XLogP3: 2.7
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.204
- Schmelzpunkt: 104-107 °C (lit.)
- Siedepunkt: 387 ºC
- Flammpunkt: 163 ºC
- Brechungsindex: -34 ° (C=1, CH3CN)
- PSA: 46.53000
- LogP: 2.46340
- Optische Aktivität: [α]25/D −55°, c = 1 in chloroform
- Löslichkeit: Nicht bestimmt
- Spezifische Rotation: -55 ° (c=1, CHCl3)
D-(-)-Mandelic Acid Benzyl Ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- Lagerzustand:Sealed in dry,Room Temperature
D-(-)-Mandelic Acid Benzyl Ester Zolldaten
- HS-CODE:29181990
D-(-)-Mandelic Acid Benzyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M162538-10g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | 10g |
$75.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45900-5g |
(R)-Benzyl mandelate |
97415-09-3 | 5g |
¥46.0 | 2021-09-04 | ||
TRC | M162538-100g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | 100g |
$305.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-100g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | >98.0%(HPLC) | 100g |
¥581.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-25G |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | >98.0%(HPLC) | 25g |
¥188.90 | 2023-09-04 | |
eNovation Chemicals LLC | D404015-1kg |
(R)-Benzyl mandelate |
97415-09-3 | 97% | 1kg |
$900 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205486-1g |
(R)-benzyl Mandelate, |
97415-09-3 | 1g |
¥150.00 | 2023-09-05 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80597-5mg |
(-)-Mandelic acid benzyl ester |
97415-09-3 | 98.0% | 5mg |
¥160 | 2021-05-07 | |
1PlusChem | 1P003OKS-5g |
(R)-Benzyl 2-hydroxy-2-phenylacetate |
97415-09-3 | 98% | 5g |
$4.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110678-100g |
(R)-Benzyl mandelate |
97415-09-3 | 98% | 100g |
¥106.00 | 2024-04-23 |
D-(-)-Mandelic Acid Benzyl Ester Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate , Iron(III) acetylacetonate Solvents: Heptane ; rt → 105 °C; 7 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referenz
- Preparation of optically active condensation products of optically active aromatic hydroxycarboxylic acids, Japan, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Preparation of amino acid derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
Referenz
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylatesJournal of Organic Chemistry, 2007, 72(22), 8175-8185,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amidesProceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt
1.2 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
1.2 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
Referenz
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, rt
Referenz
- Preparation of amino acid derivatives for use as thrombin inhibitors, United States, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ; 25 - 35 °C; 35 °C → 82 °C; 26 h, 80 - 82 °C
Referenz
- An improved process for preparing optically active phosphate esters as intermediate for HMG-CoA reductase inhibitors, India, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referenz
- Expanding the utility of proteases in synthesis: broadening the substrate acceptance in non-coded amide bond formation using chemically modified mutants of subtilisinTetrahedron: Asymmetry, 2001, 12(2), 249-261,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt
Referenz
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-LeucinatesAdvanced Synthesis & Catalysis, 2011, 353(8), 1234-1240,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Optically active polyamides having an (-)-anti head-to-head coumarin dimer component. 3. Chiral recognition abilityBulletin of the Chemical Society of Japan, 1987, 60(9), 3341-5,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Scandium triflate , 1799512-71-2 Solvents: Tetrahydrofuran ; 30 min, 35 °C; 35 °C → 0 °C
1.2 48 h, 0 °C
1.2 48 h, 0 °C
Referenz
- Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective AcylationChemistry - A European Journal, 2014, 20(48), 15884-15890,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt
Referenz
- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclabilityAdvanced Synthesis & Catalysis, 2008, 350(17), 2823-2834,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene
Referenz
- Preparation of arylacetic acid monoesters as intermediates for prostaglandins and other natural products, European Patent Organization, , ,
D-(-)-Mandelic Acid Benzyl Ester Raw materials
- Benzyl alcohol
- D-(-)-Mandelic acid
- Methyl (R)-(-)-Mandelate
- Benzyl DL-Mandelate
- (S)-(+)-Mandelic Acid
D-(-)-Mandelic Acid Benzyl Ester Preparation Products
D-(-)-Mandelic Acid Benzyl Ester Verwandte Literatur
-
Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
-
András Mravik,Zsolt B?cskei,Zoltán Katona,Imre Markovits,Gyu?rgy Pokol,Dóra K. Menyhárd,Elemér Fogassy Chem. Commun. 1996 1983
-
Tammy Ladduwahetty Contemp. Org. Synth. 1996 3 243
-
Shiue-Shien Weng,Hsin-Chun Li,Teng-Mao Yang RSC Adv. 2013 3 1976
-
Kenneth L. Shepard,John I. Stevens J. Chem. Soc. D 1971 951
97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester) Verwandte Produkte
- 774-40-3(Ethyl mandelate)
- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)
- 20698-91-3(Methyl (R)-(-)-Mandelate)
- 10606-72-1(Ethyl (R)-(-)-mandelate)
- 890-98-2(Benzyl DL-Mandelate)
- 51019-43-3((-)-O-Acetyl-D-mandelic acid)
- 21210-43-5(Methyl (S)-(+)-mandelate)
- 4358-88-7(ethyl mandelate)
- 4358-87-6(Methyl (S)-(+)-mandelate)
- 13704-09-1(Ethyl (S)-(+)-mandelate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:97415-09-3)D-(-)-MANDELIC ACID BENZYL ESTER

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung